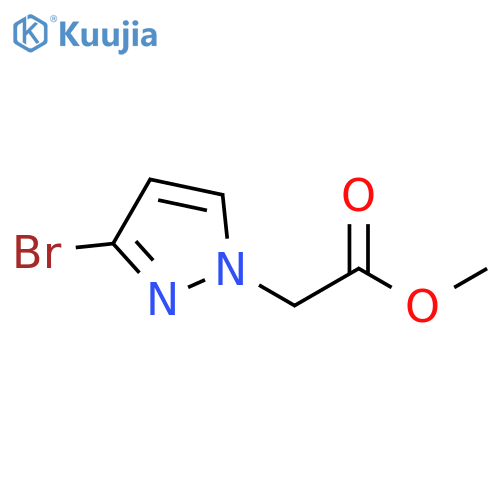Cas no 1034047-87-4 ((3-Bromo-pyrazol-1-yl)-acetic acid methyl ester)

1034047-87-4 structure
商品名:(3-Bromo-pyrazol-1-yl)-acetic acid methyl ester
CAS番号:1034047-87-4
MF:C6H7BrN2O2
メガワット:219.035980463028
CID:5185877
(3-Bromo-pyrazol-1-yl)-acetic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- (3-Bromo-pyrazol-1-yl)-acetic acid methyl ester
-
- インチ: 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-2-5(7)8-9/h2-3H,4H2,1H3
- InChIKey: JDHGEEBXDKLSIN-UHFFFAOYSA-N
- ほほえんだ: N1(CC(OC)=O)C=CC(Br)=N1
(3-Bromo-pyrazol-1-yl)-acetic acid methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605884-1g |
Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate |
1034047-87-4 | 97% | 1g |
¥4564.0 | 2023-03-01 | |
| Chemenu | CM484620-1g |
Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate |
1034047-87-4 | 97% | 1g |
$652 | 2023-03-01 | |
| Ambeed | A851963-1g |
Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate |
1034047-87-4 | 97% | 1g |
$665.0 | 2024-04-26 |
(3-Bromo-pyrazol-1-yl)-acetic acid methyl ester 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
1034047-87-4 ((3-Bromo-pyrazol-1-yl)-acetic acid methyl ester) 関連製品
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1034047-87-4)(3-Bromo-pyrazol-1-yl)-acetic acid methyl ester

清らかである:99%
はかる:1g
価格 ($):598.0